(S)-6-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-(((benzyloxy)carbonyl)amino)hexanoic acid
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Overview
Description
. This compound is a derivative of lysine, an essential amino acid, and is commonly used in peptide synthesis due to its protective groups.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-Ε-[(9H-Fluoren-9-ylmethoxy)carbonyl]-N-Α-[(phenylmethoxy)carbonyl]-L-lysine involves the protection of the amino groups of lysine. The process typically includes the following steps :
Protection of the α-amino group: The α-amino group of lysine is protected using a benzyloxycarbonyl (Cbz) group.
Protection of the ε-amino group: The ε-amino group is protected using a fluorenylmethoxycarbonyl (Fmoc) group.
Purification: The product is purified using techniques such as recrystallization or chromatography.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and large-scale purification systems to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions: N-Ε-[(9H-Fluoren-9-ylmethoxy)carbonyl]-N-Α-[(phenylmethoxy)carbonyl]-L-lysine undergoes several types of reactions, including :
Deprotection Reactions: Removal of the protective groups (Fmoc and Cbz) under specific conditions.
Coupling Reactions: Formation of peptide bonds with other amino acids or peptides.
Common Reagents and Conditions:
Major Products: The major products formed from these reactions are peptides with specific sequences, where the lysine derivative acts as a building block .
Scientific Research Applications
N-Ε-[(9H-Fluoren-9-ylmethoxy)carbonyl]-N-Α-[(phenylmethoxy)carbonyl]-L-lysine has several scientific research applications :
Peptide Synthesis: Used as a building block in the synthesis of peptides and proteins.
Biological Studies: Employed in the study of protein-protein interactions and enzyme-substrate interactions.
Medical Research: Investigated for its potential in drug development and therapeutic applications.
Industrial Applications: Utilized in the production of synthetic peptides for various industrial purposes.
Mechanism of Action
The mechanism of action of N-Ε-[(9H-Fluoren-9-ylmethoxy)carbonyl]-N-Α-[(phenylmethoxy)carbonyl]-L-lysine involves its role as a protected lysine derivative . The protective groups (Fmoc and Cbz) prevent unwanted reactions during peptide synthesis. Upon deprotection, the lysine residue can participate in peptide bond formation, contributing to the synthesis of the desired peptide or protein.
Comparison with Similar Compounds
N-Α-[(tert-Butoxycarbonyl)-L-lysine]: Another lysine derivative with a different protective group.
N-Α-[(9-Fluorenylmethoxycarbonyl)-L-lysine]: Similar to the compound but lacks the Cbz group.
Uniqueness: N-Ε-[(9H-Fluoren-9-ylmethoxy)carbonyl]-N-Α-[(phenylmethoxy)carbonyl]-L-lysine is unique due to the presence of both Fmoc and Cbz protective groups, making it highly versatile in peptide synthesis .
Properties
IUPAC Name |
(2S)-6-(9H-fluoren-9-ylmethoxycarbonylamino)-2-(phenylmethoxycarbonylamino)hexanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H30N2O6/c32-27(33)26(31-29(35)36-18-20-10-2-1-3-11-20)16-8-9-17-30-28(34)37-19-25-23-14-6-4-12-21(23)22-13-5-7-15-24(22)25/h1-7,10-15,25-26H,8-9,16-19H2,(H,30,34)(H,31,35)(H,32,33)/t26-/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LNKKPRSYVVUBTR-SANMLTNESA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)NC(CCCCNC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)COC(=O)N[C@@H](CCCCNC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H30N2O6 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
502.6 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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